![molecular formula C9H4ClFIN B1436309 4-Chloro-6-fluoro-3-iodoquinoline CAS No. 1431364-01-0](/img/structure/B1436309.png)
4-Chloro-6-fluoro-3-iodoquinoline
Overview
Description
4-Chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H4ClFIN . It is a versatile compound used in various scientific research fields due to its unique properties.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoro-3-iodoquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-iodoquinoline involves a quinoline ring system, which is a common nitrogen-containing heterocycle . The presence of chlorine, fluorine, and iodine atoms in the quinoline ring contributes to its unique properties .Scientific Research Applications
Drug Discovery and Development
4-Chloro-6-fluoro-3-iodoquinoline: is a valuable compound in the field of drug discovery. Its unique structure allows for the synthesis of various quinoline derivatives, which have been extensively studied for their therapeutic potential . These derivatives show promise in the development of new medications for diseases such as:
- Antimalarial : Quinoline derivatives have a long history of use in antimalarial drugs .
- Antibacterial : The compound’s derivatives can inhibit DNA synthesis in bacteria, leading to their death .
- Anticancer : Some quinoline derivatives exhibit properties that can be harnessed to fight cancer cells .
Enzyme Inhibition
Quinoline compounds, including 4-Chloro-6-fluoro-3-iodoquinoline , often act as enzyme inhibitors. They can interfere with the activity of enzymes that are essential for the survival of pathogens, making them effective in treating a variety of infections .
Material Science
The structural properties of 4-Chloro-6-fluoro-3-iodoquinoline make it an interesting candidate for material science applications. It can be used in the synthesis of complex organic molecules that form the basis of new materials with potential uses in electronics and photonics.
Organic Synthesis
This compound serves as a versatile starting material in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and cross-coupling, to yield a wide range of fluorinated quinolines with diverse properties .
Agriculture
Fluorinated quinolines derived from 4-Chloro-6-fluoro-3-iodoquinoline have found applications in agriculture. They can be used to create compounds that protect crops from pests and diseases, improving yield and quality .
Liquid Crystal Technology
Due to its unique properties, 4-Chloro-6-fluoro-3-iodoquinoline and its derivatives can be utilized in the development of liquid crystals. These materials are crucial for the production of displays in devices such as televisions and smartphones .
Safety and Hazards
Future Directions
Quinoline derivatives, including 4-Chloro-6-fluoro-3-iodoquinoline, offer exciting possibilities in drug discovery, organic synthesis, and material science, making them valuable tools for innovative research endeavors . The development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications are areas of ongoing research .
properties
IUPAC Name |
4-chloro-6-fluoro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVJUMVAKSVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291247 | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-iodoquinoline | |
CAS RN |
1431364-01-0 | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.